CID 78065074

Description

CID 78065074 is a PubChem Compound Identifier (CID) assigned to a specific chemical compound within the PubChem database. In general, CIDs are unique numerical identifiers that link to comprehensive chemical profiles, including molecular formulas, biological activities, and physical properties. For instance, analogous compounds like hibiscus acid (CID 6481826) and protocatechuic acid (CID 72) are bioactive molecules with well-documented roles in plant biochemistry and human health, as noted in studies on Hibiscus sabdariffa . Without specific data for this compound, this article will focus on methodological frameworks for comparing similar compounds, drawing insights from structurally or functionally related CIDs described in the evidence.

Properties

Molecular Formula |

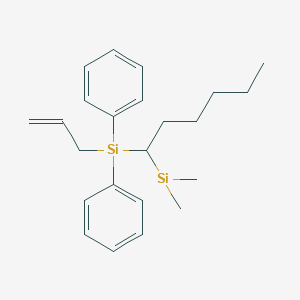

C23H33Si2 |

|---|---|

Molecular Weight |

365.7 g/mol |

InChI |

InChI=1S/C23H33Si2/c1-5-7-10-19-23(24(3)4)25(20-6-2,21-15-11-8-12-16-21)22-17-13-9-14-18-22/h6,8-9,11-18,23H,2,5,7,10,19-20H2,1,3-4H3 |

InChI Key |

FJMKQQIVZHGVMQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC([Si](C)C)[Si](CC=C)(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Chemical Reactions Analysis

CID 78065074 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the specific functional groups present in the molecule. The major products formed from these reactions can vary based on the reaction conditions and the reagents used.

Scientific Research Applications

CID 78065074 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it may be used as a tool for probing biological pathways and understanding molecular interactions. In medicine, this compound could be investigated for its potential therapeutic effects. In industry, it may be utilized in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of CID 78065074 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison of chemical compounds typically involves evaluating molecular properties, synthetic routes, bioactivity, and pharmacokinetic parameters. Below, we analyze three representative CIDs from the evidence (CID 57416287, CID 252137, and CID 53216313) to illustrate a systematic comparative approach.

Table 1: Molecular and Physicochemical Properties

Key Findings

Structural Diversity :

- CID 57416287 features a piperazine core with a nitrobenzene substituent, enabling interactions with biological targets like P-glycoprotein .

- CID 252137 contains a brominated indole scaffold, contributing to its CYP1A2 inhibitory activity .

- CID 53216313 includes a boronic acid group, which is critical for Suzuki-Miyaura cross-coupling reactions in synthetic chemistry .

Synthetic Accessibility :

- CID 57416287 is synthesized via nucleophilic substitution in polar aprotic solvents (e.g., NMP) under inert conditions .

- CID 252137 requires HATU-mediated coupling and chromatographic purification, reflecting its complex halogenated structure .

- CID 53216313 employs palladium-catalyzed cross-coupling, a common method for boron-containing compounds .

CID 252137 exhibits moderate bioavailability (56%) but poses toxicity risks due to bromine and CYP inhibition .

Methodological Considerations for Comparative Studies

The evidence highlights rigorous standards for chemical comparisons:

- Experimental Reproducibility : Detailed synthetic protocols (e.g., reagent ratios, reaction times) are essential for validating compound properties .

- Data Standardization : Properties like Log Po/w and solubility should be calculated using consensus models (e.g., iLOGP, XLOGP3) to minimize algorithmic bias .

- Safety and Toxicity : CYP inhibition, BBB permeability, and acute toxicity warnings must be prioritized in preclinical assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.